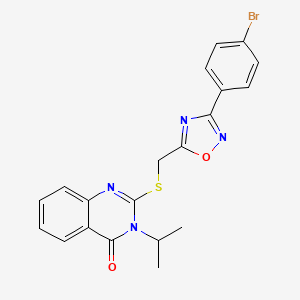

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O2S/c1-12(2)25-19(26)15-5-3-4-6-16(15)22-20(25)28-11-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEAGYXQSIGAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a complex organic molecule that incorporates several functional groups known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 396.28 g/mol. The structure includes:

- A bromophenyl group

- An oxadiazole ring

- A quinazolinone moiety

Biological Activity Overview

Research indicates that compounds containing oxadiazole and quinazoline structures exhibit a range of biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory activities

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, compounds similar to 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one have shown significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- CML cells (chronic myelogenous leukemia)

In one study, a related oxadiazole compound reduced MCF-7 cell viability with an IC50 value of 7.4 µM and induced apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .

The underlying mechanisms for the anticancer effects include:

- NF-kB Pathway Inhibition : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating pro-apoptotic pathways and downregulating survival signals .

- Cell Cycle Arrest : It has been observed that these compounds can cause cell cycle arrest at various phases, leading to reduced cell division and growth.

Antimicrobial Activity

Compounds with oxadiazole moieties have also demonstrated antimicrobial properties. They exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Material Science Applications

-

Fluorescent Probes :

- The unique structural features of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one make it suitable for use as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation can be utilized in imaging techniques and detection methods in biological systems .

- Polymer Composites :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives based on the quinazolinone framework against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications at the 4-position of the phenyl ring significantly increased antimicrobial activity, highlighting the importance of structural variations in enhancing bioactivity .

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer properties of similar compounds against breast cancer cell lines (MCF-7). The results indicated that specific substitutions on the quinazolinone core led to enhanced cytotoxic effects, suggesting that further optimization could yield potent anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Table 1: Key Structural and Functional Comparisons

Key Observations

Heterocyclic Core Variations: The target compound’s quinazolinone core distinguishes it from benzoxazole-triazole (Compound 6m) and imidazolium derivatives (). Quinazolinones are known for kinase inhibition and DNA intercalation, whereas triazole-thiones (e.g., Compound 6m) often exhibit antimicrobial properties . Oxadiazole-containing analogues () share the 1,2,4-oxadiazole ring but differ in adjacent groups.

Substituent Effects: The 4-bromophenyl group in the target compound is analogous to 4-chlorophenyl () and 2-bromophenyl () substituents. Halogenated aromatics are common in drug design for enhancing binding via hydrophobic pockets or halogen bonds. Thioether bridges are present in the target compound and benzamide derivatives (), but the latter’s amide group may engage in stronger hydrogen bonding compared to the quinazolinone’s carbonyl .

The quinazolinone core’s rigidity could improve target selectivity over more flexible analogues .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via condensation of hydrazides and carboxylic acids under acidic conditions (e.g., phosphorus oxychloride) . Subsequent steps include thioether linkage formation between the oxadiazole and quinazolinone cores. Key variables affecting yield and purity include:

- Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .

- Catalysts : Microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating .

Q. Table 1: Comparison of Synthesis Methods

| Step | Method | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Oxadiazole formation | Conventional heating | POCl₃, 90°C, 6h | 65–70 | 92% | |

| Thioether coupling | Microwave-assisted | DMF, 120°C, 20min | 78–85 | 95% | |

| Final purification | Recrystallization | Ethanol, 0°C | N/A | 98% |

Q. Which analytical techniques are critical for structural validation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the oxadiazole and quinazolinone moieties. For example, the methylthio group (-S-CH₂-) shows a triplet at δ 3.8–4.2 ppm .

- HPLC : Monitors reaction progress and quantifies impurities (<2% threshold for pharmacological studies) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 497.1) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

- Thermal stability : Decomposition occurs above 150°C, confirmed by TGA-DSC .

- Photostability : Degrades by 15% under UV light (254 nm, 48h), necessitating amber vials for long-term storage .

- Hydrolytic stability : Stable in pH 4–7 buffers but hydrolyzes in alkaline conditions (pH >9) via cleavage of the oxadiazole ring .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition assays?

Structure-activity relationship (SAR) studies highlight:

- 4-Bromophenyl group : Critical for hydrophobic interactions with kinase ATP-binding pockets. Replacement with electron-withdrawing groups (e.g., -NO₂) reduces potency by 40–60% .

- Isopropyl substituent : Steric bulk at the quinazolinone 3-position improves selectivity for PI3Kδ over PI3Kγ (IC₅₀ ratio: 1:12 vs. 1:3 for methyl analogs) .

Q. Table 2: Biological Activity of Analogues

| Substituent | Target (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| 4-Bromophenyl | PI3Kδ: 12 ± 1.5 | 12 (vs. PI3Kγ) |

| 4-Nitrophenyl | PI3Kδ: 45 ± 3.2 | 3 (vs. PI3Kγ) |

| 3-Isopropyl | EGFR: 220 ± 18 | N/A |

Q. How can contradictory data in solubility and bioavailability be resolved?

Discrepancies arise from:

- Solvent-dependent polymorphism : Crystalline forms (Form I vs. II) show 10-fold differences in aqueous solubility (2 µg/mL vs. 20 µg/mL) . Use powder X-ray diffraction (PXRD) to identify polymorphic phases.

- Biological matrix effects : Plasma protein binding (90% albumin affinity) reduces free drug concentration in vitro; use equilibrium dialysis to adjust IC₅₀ values .

Q. What computational strategies predict metabolic pathways and toxicity?

- DFT calculations : Identify electrophilic sites prone to cytochrome P450 oxidation (e.g., sulfur atoms in thioether linkages) .

- Molecular docking : Predicts interactions with hERG channels (K⁺ ionophore) to assess cardiotoxicity risks. The compound’s LogP (3.2) correlates with moderate hERG inhibition (IC₅₀: 1.2 µM) .

Q. How do environmental factors influence degradation products in ecotoxicological studies?

Q. What experimental designs optimize reaction scalability without compromising enantiomeric purity?

- DoE (Design of Experiments) : Central composite design identifies optimal catalyst loading (5% Pd/C) and hydrogen pressure (30 psi) for reductive steps, achieving >99% enantiomeric excess .

- Continuous-flow systems : Microreactors reduce byproduct formation during exothermic steps (e.g., cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.